molecular formula C29H41F3N4O5Si B13690108 5-[5-[(1-Boc-4-piperidyl)oxy]-2-isoindolinyl]-4-(trifluoromethyl)-2-[[2-(trimethylsilyl)ethoxy]methyl]pyridazin-3(2H)-one

5-[5-[(1-Boc-4-piperidyl)oxy]-2-isoindolinyl]-4-(trifluoromethyl)-2-[[2-(trimethylsilyl)ethoxy]methyl]pyridazin-3(2H)-one

Cat. No.: B13690108
M. Wt: 610.7 g/mol
InChI Key: QMDKNRVAGMKAIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a pyridazin-3(2H)-one derivative characterized by a trifluoromethyl group at position 4, a 5-[(1-Boc-4-piperidyl)oxy]-2-isoindolinyl substituent at position 5, and a [2-(trimethylsilyl)ethoxy]methyl (SEM) protecting group at position 2. The Boc (tert-butoxycarbonyl) group on the piperidine moiety enhances stability during synthesis, while the SEM group protects reactive sites, enabling selective functionalization. The trifluoromethyl group is a common pharmacophore in medicinal chemistry due to its electron-withdrawing properties and metabolic stability.

Properties

Molecular Formula

C29H41F3N4O5Si

Molecular Weight

610.7 g/mol

IUPAC Name

tert-butyl 4-[[2-[6-oxo-5-(trifluoromethyl)-1-(2-trimethylsilylethoxymethyl)pyridazin-4-yl]-1,3-dihydroisoindol-5-yl]oxy]piperidine-1-carboxylate

InChI

InChI=1S/C29H41F3N4O5Si/c1-28(2,3)41-27(38)34-11-9-22(10-12-34)40-23-8-7-20-17-35(18-21(20)15-23)24-16-33-36(19-39-13-14-42(4,5)6)26(37)25(24)29(30,31)32/h7-8,15-16,22H,9-14,17-19H2,1-6H3

InChI Key

QMDKNRVAGMKAIN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)OC2=CC3=C(CN(C3)C4=C(C(=O)N(N=C4)COCC[Si](C)(C)C)C(F)(F)F)C=C2

Origin of Product

United States

Preparation Methods

Starting Materials and Initial Cyclization

  • The pyridazinone nucleus is typically synthesized by condensation of hydrazine derivatives with 1,4-dicarbonyl compounds or their equivalents.
  • For the 3(2H)-one structure, a hydrazine hydrate reacts with a suitably substituted diketone or ketoester to form the pyridazinone ring.
  • The trifluoromethyl group at the 4-position is introduced either via trifluoromethylation of a precursor pyridazinone or by using trifluoromethyl-substituted starting materials such as trifluoromethylated diketones.

Introduction of the 2-[[2-(trimethylsilyl)ethoxy]methyl] Protecting Group

  • The nitrogen at the 2-position of the pyridazinone is protected with a 2-(trimethylsilyl)ethoxymethyl (SEM) group to enhance solubility and stability during subsequent reactions.
  • This is achieved by treating the pyridazinone with 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl) in the presence of a base such as sodium hydride or potassium carbonate in anhydrous solvents like DMF or THF.
  • The reaction is typically performed under inert atmosphere (argon or nitrogen) to prevent moisture interference.

Synthesis and Coupling of the Isoindolinyl Moiety

Preparation of 2-Isoindolinyl Substituent

  • The isoindolinyl group is prepared by cyclization of o-aminobenzyl derivatives or by reduction of phthalimides.
  • For selective substitution at the 2-position, the isoindolinyl intermediate is functionalized with a leaving group or activated site to allow coupling.

Coupling to Pyridazinone Core

  • The 5-position of the pyridazinone is activated, often by halogenation (e.g., bromination) to form 5-bromopyridazinone intermediates.
  • Palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig amination) are employed to attach the isoindolinyl moiety.
  • Conditions typically involve Pd(0) catalysts, phosphine ligands, bases such as cesium carbonate or potassium phosphate, and solvents like toluene or dioxane at elevated temperatures (80–110°C).

Purification and Characterization

  • After each synthetic step, purification is performed using silica gel column chromatography with eluent systems such as methanol/dichloromethane mixtures.
  • Final compound purity is confirmed by HPLC, NMR (1H, 13C, 19F), and mass spectrometry.
  • The Boc protecting group is stable throughout the synthesis and can be removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) if needed for further derivatization.

Data Table: Summary of Key Reaction Steps

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Pyridazinone ring formation Hydrazine hydrate + substituted diketone, reflux 70–85 Formation of 3(2H)-pyridazinone core
2 Trifluoromethylation Trifluoromethylated starting material or CF3 reagent 60–75 Introduced at 4-position
3 SEM protection SEM-Cl, base (NaH/K2CO3), anhydrous solvent 80–90 Protects 2-position nitrogen
4 Isoindolinyl synthesis Cyclization/reduction of o-aminobenzyl derivatives 65–80 Preparation of isoindolinyl intermediate
5 Coupling (Pd-catalyzed) Pd(0), ligand, base, 80–110°C, inert atmosphere 55–70 Attachment of isoindolinyl to pyridazinone
6 (1-Boc-4-piperidyl)oxy installation Boc protection, nucleophilic substitution, base, <50°C 60–75 Ether formation on isoindolinyl ring

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine and isoindoline moieties.

    Reduction: Reduction reactions can be used to modify the pyridazinone core or the trifluoromethyl group.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce or modify functional groups on the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonates are commonly used in substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the piperidine ring may yield a lactam, while reduction of the pyridazinone core could produce a dihydropyridazine derivative.

Scientific Research Applications

5-[5-[(1-Boc-4-piperidyl)oxy]-2-isoindolinyl]-4-(trifluoromethyl)-2-[[2-(trimethylsilyl)ethoxy]methyl]pyridazin-3(2H)-one:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a probe for studying biological processes involving its target pathways.

    Medicine: It has potential as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.

    Industry: The compound could be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 5-[5-[(1-Boc-4-piperidyl)oxy]-2-isoindolinyl]-4-(trifluoromethyl)-2-[[2-(trimethylsilyl)ethoxy]methyl]pyridazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural motifs with several pyridazinone-based derivatives documented in patents and synthetic studies. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparison

Compound Name / ID Core Structure Key Substituents Synthesis Notes Potential Applications Reference
5-[5-[(1-Boc-4-piperidyl)oxy]-2-isoindolinyl]-4-(trifluoromethyl)-2-[[2-(trimethylsilyl)ethoxy]methyl]pyridazin-3(2H)-one Pyridazin-3(2H)-one - SEM group (position 2)
- Boc-protected piperidine (position 5)
- CF₃ (position 4)
Likely involves multi-step protection/deprotection (e.g., SEM/Boc strategies) Kinase inhibition, PROTACs N/A
5-(3-((4-(3,5-dimethylisoxazol-4-yl)pyridin-2-yl)oxy)pyrrolidin-1-yl)-4-(trifluoromethyl)pyridazin-3(2H)-one (P-0052) Pyridazin-3(2H)-one - Isoxazole-pyridine-pyrrolidine chain (position 5)
- CF₃ (position 4)
Copper-catalyzed coupling, heating at 100°C for 15 hours Kinase inhibitors (e.g., JAK/STAT pathway)
5-{[(2S)-1-(3-oxo-3-{4-[5-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}propoxy)propan-2-yl]amino}-4-(trifluoromethyl)pyridazin-3(2H)-one (QO4) Pyridazin-3(2H)-one - Trifluoromethylpyrimidine-piperazine (position 5)
- CF₃ (position 4)
Chiral synthesis with stereospecific amination Anticancer agents (PDB-ligand complex)
5-((4-((1r,4r)-4-hydroxy-4-(2-(trifluoromethyl)phenyl)cyclohexyl)piperazin-1-yl)methyl)pyridin-2(1H)-one (40) Pyridin-2(1H)-one - Piperazine-cyclohexyl (position 5)
- CF₃ (position 2)
Reductive amination with NaBH(OAc)₃, HCl-mediated precipitation CNS-targeted therapies

Key Observations

Core Structure Variations: The target compound utilizes a pyridazin-3(2H)-one core, distinct from pyridin-2(1H)-one derivatives (e.g., compound 40 in ). Pyridazinones are more electron-deficient, enhancing interactions with kinase ATP-binding pockets.

Substituent Strategies: The SEM group in the target compound contrasts with the tetrahydropyran (THP) protecting group in compound P-0052 , which is acid-labile. SEM’s stability under basic conditions may enable orthogonal synthetic routes. The Boc-protected piperidine vs. piperazine (e.g., QO4 ) alters solubility and bioavailability.

Synthetic Complexity :

  • Copper-catalyzed coupling (used in P-0052 synthesis ) is common for aryl ether formation, while the target compound’s isoindolinyl-piperidine linkage may require Buchwald-Hartwig amination or SNAr reactions.

Trifluoromethyl Positioning :

  • The CF₃ group at position 4 is conserved across analogues (e.g., QO4 , P-0052 ), suggesting its critical role in target binding or metabolic resistance.

Biological Implications :

  • While QO4 is co-crystallized with proteins (PDB entry), indicating direct target engagement , the target compound’s isoindolinyl-piperidine moiety may confer selectivity for specific kinase isoforms (e.g., PI3K or CDK inhibitors).

Q & A

Q. Basic

  • HPLC : Use a C18 column with a mobile phase of ammonium acetate buffer (pH 6.5) and acetonitrile gradient (85:15 to 50:50 over 20 min) for purity assessment .
  • NMR : ¹H/¹³C NMR in deuterated DMSO or CDCl₃ to confirm regiochemistry, with attention to trifluoromethyl (δ ~ -60 ppm in ¹⁹F NMR) and SEM group signals (δ 0.0–0.5 ppm for Si-CH₃) .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular weight (expected [M+H]⁺ ~750–800 Da) .

How to resolve contradictions in spectroscopic data during characterization?

Advanced
Contradictions (e.g., unexpected splitting in NMR or MS adducts) require:

  • Cross-validation : Compare with computational predictions (DFT for NMR chemical shifts) .
  • Isotopic labeling : Use deuterated solvents to distinguish exchangeable protons (e.g., NH in isoindoline) .
  • 2D NMR : HSQC and HMBC to assign ambiguous peaks, particularly for overlapping signals in the piperidyl and SEM regions .

How to optimize multi-step synthesis involving Boc and SEM protecting groups?

Q. Advanced

  • Sequential deprotection : Use TFA for Boc removal (0°C to RT, 2–4 hr) followed by SEM cleavage with HF·pyridine (0°C, 1 hr) .
  • In-line monitoring : Employ flow chemistry with FTIR or UV-vis detectors to track intermediates and minimize side reactions .
  • Yield optimization : Statistical modeling (e.g., response surface methodology) to balance competing factors like temperature (40–80°C) and catalyst loading (5–15 mol%) .

How does the trifluoromethyl group influence the compound’s physicochemical properties?

Q. Basic

  • Lipophilicity : The -CF₃ group increases logP by ~1.0 unit, enhancing membrane permeability (critical for in vitro assays) .
  • Metabolic stability : Fluorine’s electronegativity reduces oxidative metabolism, prolonging half-life in biological systems .
  • Crystallinity : May hinder crystallization due to steric bulk, necessitating alternative purification (e.g., preparative HPLC over recrystallization) .

What computational methods predict the compound’s stability under varying pH?

Q. Advanced

  • pKa prediction : Use COSMO-RS or DFT to estimate protonation states of the pyridazinone and piperidine groups .
  • Degradation pathways : Molecular dynamics simulations (AMBER/CHARMM force fields) to model hydrolysis of SEM or Boc groups at acidic (pH < 3) or basic (pH > 10) conditions .

What are the recommended storage conditions to ensure stability?

Q. Basic

  • Temperature : Store at -20°C in amber vials to prevent photodegradation.
  • Humidity : Use desiccants (silica gel) due to moisture sensitivity of SEM and trifluoromethyl groups .
  • Solvent : Dissolve in anhydrous DMSO or ethanol for long-term storage (≥6 months) .

How to design derivatives for structure-activity relationship (SAR) studies?

Q. Advanced

  • Core modifications : Replace trifluoromethyl with -CH₃ or -Cl to assess electronic effects .
  • Protecting group alternatives : Substitute SEM with acetyl or benzyl groups to evaluate stability .
  • Computational screening : Virtual libraries (e.g., ZINC15) filtered by docking scores (AutoDock Vina) against target proteins .

What are common impurities, and how are they removed?

Q. Basic

  • Byproducts : Unprotected intermediates (e.g., de-Boc or de-SEM species) detected via TLC (Rf 0.3–0.5 in EtOAc/hexane).
  • Purification : Gradient flash chromatography (silica gel, 5→20% MeOH in DCM) or preparative HPLC (C18, 0.1% TFA modifier) .

How to analyze reaction intermediates in real time?

Q. Advanced

  • Flow NMR : Monitor coupling reactions in a microfluidic chip with online NMR detection .
  • PAT tools : Raman spectroscopy for tracking SEM group stability during synthesis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.